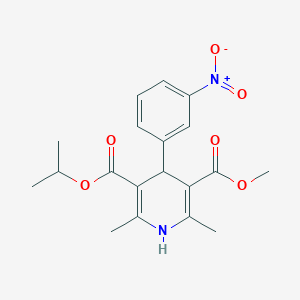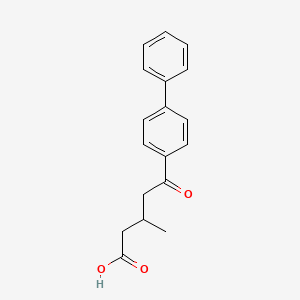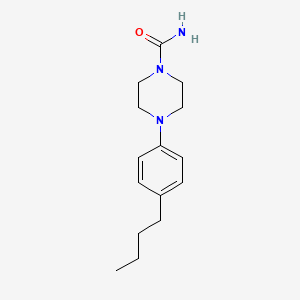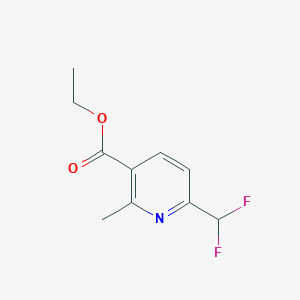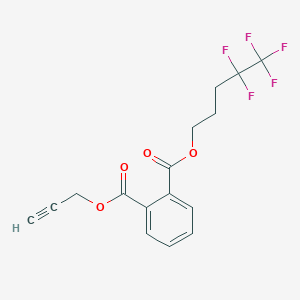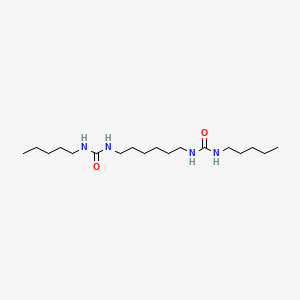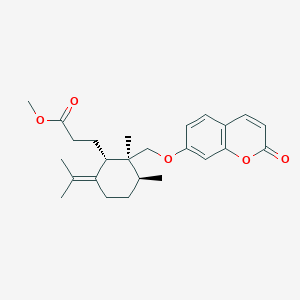
Methyl galbanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl galbanate is a sesquiterpene coumarin ester derived from galbanic acid. It is a natural product found in the genus Ferula, particularly in species such as Ferula szowitsiana. This compound has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties .
準備方法
Methyl galbanate can be synthesized through several methods. One common synthetic route involves the esterification of galbanic acid. The process typically includes the following steps:
Wittig Reaction: This reaction forms the intermediate compound.
Oxidation: The methoxy group is oxidized using pyridinium chlorochromate (PCC).
Desilylation: The hydroxyl group at C11 is desilylated.
Addition of Umbelliferone: This step forms this compound.
Saponification: This compound is saponified with lithium hydroxide to obtain galbanic acid.
化学反応の分析
Methyl galbanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include pyridinium chlorochromate for oxidation and lithium hydroxide for saponification. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
作用機序
Methyl galbanate exerts its effects primarily through the inhibition of nitric oxide production. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in stimulated macrophages . This inhibition protects neuronally differentiated cells from nitric oxide-induced cell death, suggesting its potential use in treating neurodegenerative diseases .
類似化合物との比較
Methyl galbanate is part of a group of sesquiterpene coumarins, which include:
- Galbanic Acid
- Farnesiferol A
- Badrakemone
- Umbelliprenin
- Aurapten
Compared to these compounds, this compound is unique due to its potent inhibition of nitric oxide production and its protective effects on neuronally differentiated cells .
特性
CAS番号 |
1206911-10-5 |
|---|---|
分子式 |
C25H32O5 |
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoate |
InChI |
InChI=1S/C25H32O5/c1-16(2)20-10-6-17(3)25(4,21(20)11-13-23(26)28-5)15-29-19-9-7-18-8-12-24(27)30-22(18)14-19/h7-9,12,14,17,21H,6,10-11,13,15H2,1-5H3/t17-,21-,25-/m0/s1 |
InChIキー |
LWKZASDDSMSRFV-ADSMNUKGSA-N |
異性体SMILES |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
正規SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



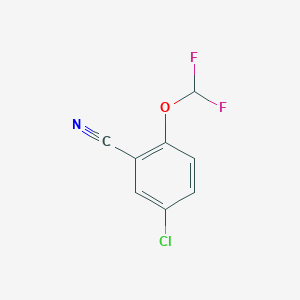
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
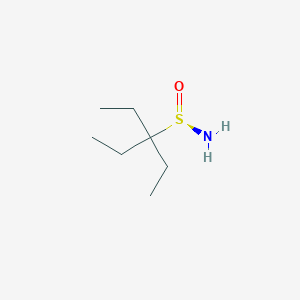
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
